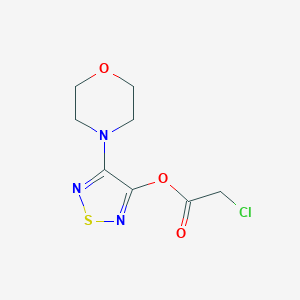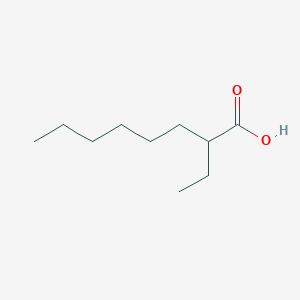
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-pentyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-pentyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TBOA and is a potent inhibitor of glutamate transporters.
作用機序
TBOA inhibits glutamate transporters by binding to the substrate-binding site and blocking the uptake of glutamate. This results in an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage.
生化学的および生理学的効果
TBOA has been shown to have significant effects on glutamate levels in the brain. In animal studies, TBOA has been shown to increase extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage. TBOA has also been shown to increase the severity of seizures in animal models of epilepsy.
実験室実験の利点と制限
TBOA is a potent inhibitor of glutamate transporters, making it a valuable tool for studying the role of glutamate in neurological disorders. However, its effects on glutamate levels can be unpredictable, and it can lead to excitotoxicity and neuronal damage. Additionally, TBOA is not selective for any particular glutamate transporter subtype, making it difficult to study the specific effects of individual transporters.
将来の方向性
There are several potential future directions for research on TBOA. One area of interest is the development of more selective inhibitors of glutamate transporters that can be used to study the specific effects of individual transporters. Another area of interest is the development of TBOA derivatives that have reduced excitotoxicity and neuronal damage. Additionally, TBOA could be used as a tool for studying the role of glutamate in various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.
合成法
The synthesis of TBOA involves the reaction between 4-ethynylphenyl magnesium bromide and 4-pentyl-2,6,7-trioxabicyclo[2.2.2]oct-5-ene-3,8-dione in the presence of a palladium catalyst. The reaction yields TBOA as a white crystalline solid.
科学的研究の応用
TBOA has been extensively studied for its potential applications in neuroscience research. It is a potent inhibitor of glutamate transporters, which are responsible for the uptake of glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
108614-29-5 |
|---|---|
製品名 |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-pentyl- |
分子式 |
C18H22O3 |
分子量 |
286.4 g/mol |
IUPAC名 |
1-(4-ethynylphenyl)-4-pentyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C18H22O3/c1-3-5-6-11-17-12-19-18(20-13-17,21-14-17)16-9-7-15(4-2)8-10-16/h2,7-10H,3,5-6,11-14H2,1H3 |
InChIキー |
MCVGRCRCHYKXQU-UHFFFAOYSA-N |
SMILES |
CCCCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C |
正規SMILES |
CCCCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C |
その他のCAS番号 |
108614-29-5 |
同義語 |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-pentyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B20287.png)
![(2S,6S,8S,11S)-1,10-Diazatricyclo[6.4.01,8.02.6]dodecan-9,12-dione](/img/structure/B20291.png)
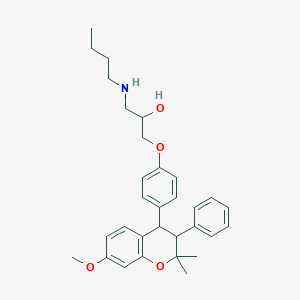
![4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid](/img/structure/B20294.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B20295.png)
![Thieno[2,3-b]quinoxaline-2-carboxylic acid](/img/structure/B20301.png)
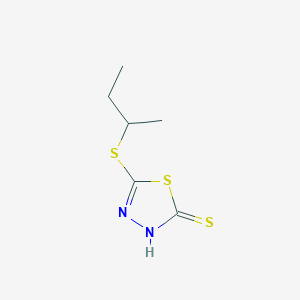
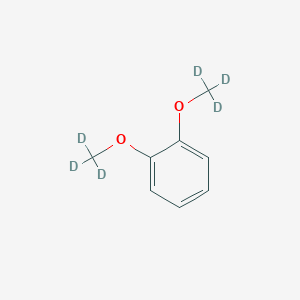

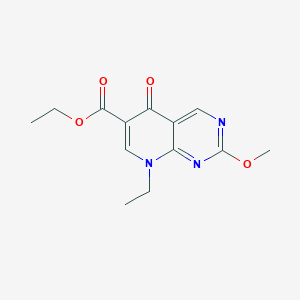
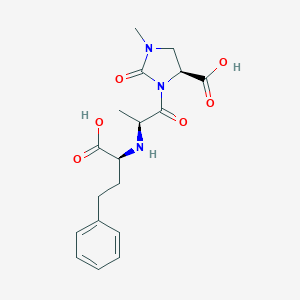
![2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline](/img/structure/B20324.png)
